
Ethyl pyruvate
Overview
Description
Ethyl pyruvate is a colorless organic compound with the molecular formula C5H8O3. It is an ester derivative of pyruvic acid and is known for its dual functionality as both a ketone and an ester. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Ethyl pyruvate can be synthesized through several methods:
Oxidation of Ethyl Lactate: This is a one-step reaction where ethyl lactate is oxidized using potassium permanganate in the presence of sodium dihydrogen phosphate and magnesium sulfate.
Esterification of Pyruvic Acid: This method involves the direct esterification of pyruvic acid with ethanol under reflux conditions.
Catalytic Oxidation: Ethyl lactate can also be oxidized using air or oxygen in the presence of a catalyst such as vanadium pentoxide at elevated temperatures.
Chemical Reactions Analysis
Ethyl pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyruvic acid.
Reduction: The compound can be reduced to form ethyl lactate.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Enantioselective Hydrogenation: This reaction involves the hydrogenation of this compound to produce chiral α-hydroxy esters, which are important intermediates in the synthesis of biologically active compounds.
Scientific Research Applications
Ethyl pyruvate has a wide range of scientific research applications:
Mechanism of Action
Ethyl pyruvate exerts its effects through several mechanisms:
Anti-inflammatory Action: It inhibits the systemic release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and high mobility group protein B1.
Antioxidant Activity: this compound scavenges reactive oxygen species, thereby protecting cells from oxidative stress.
Metabolic Effects: The compound enhances cellular metabolism by promoting glycolysis and ATP production.
Comparison with Similar Compounds
Ethyl pyruvate is often compared with other similar compounds, such as:
Sodium Pyruvate: Both compounds have antioxidant properties, but this compound is more lipophilic, allowing it to permeate biological membranes more effectively.
Mthis compound: Similar to this compound, mthis compound is used in organic synthesis and has antioxidant properties.
Pyruvic Acid: While pyruvic acid is a key intermediate in cellular metabolism, its instability in aqueous solutions limits its use.
This compound’s unique combination of stability, lipophilicity, and dual functionality as both a ketone and an ester makes it a valuable compound in various scientific and industrial applications.
Biological Activity
Ethyl pyruvate (EP) is a derivative of pyruvate known for its diverse biological activities, particularly in the realms of inflammation, metabolism, and cellular protection. This article synthesizes findings from various studies to provide a comprehensive overview of EP's biological activity, including its mechanisms, effects on different cell types, and potential therapeutic applications.
Chemical and Biological Properties
This compound is characterized by its lipophilic nature, allowing it to effectively cross cell membranes and exert its effects within cells. It plays a significant role in redox processes and cellular metabolism. The compound has been shown to influence various cellular pathways, including:
- Redox Regulation : EP acts as an antioxidant by modulating reactive oxygen species (ROS) levels, which is crucial in preventing oxidative stress-related damage.
- Cellular Metabolism : It enhances ATP synthesis and promotes glycolysis, thereby supporting energy production in cells .
1. Anti-inflammatory Effects
EP has demonstrated potent anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This inhibition leads to reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Studies have shown that EP can significantly decrease the release of high mobility group box 1 (HMGB1), a protein involved in inflammatory responses .
2. Modulation of Immune Response
EP affects both myeloid and T cells, promoting a shift towards an anti-inflammatory phenotype. In animal models of autoimmune diseases, EP treatment has been associated with improved outcomes by reducing the severity of symptoms and modulating immune responses .
3. Cellular Protection
Research indicates that EP protects against ischemic injury in various tissues. For example, in models of mesenteric ischemia, EP treatment improved intestinal viability and reduced mucosal injury . Its ability to inhibit apoptosis further underscores its protective role in cellular environments under stress.
Table 1: Summary of Key Studies on this compound
Clinical Implications
The therapeutic potential of this compound extends beyond animal models into human applications. While some studies have shown promising results in preclinical trials, such as improved outcomes in patients undergoing cardiopulmonary bypass surgery , clinical efficacy remains to be fully established.
Future Research Directions
Further investigations are necessary to elucidate the full spectrum of EP's biological activities and its mechanisms at the molecular level. Key areas for future research include:
- Longitudinal Studies : Assessing long-term effects and safety profiles in humans.
- Mechanistic Studies : Understanding the detailed pathways through which EP exerts its effects.
- Broader Therapeutic Applications : Exploring its use in other diseases characterized by inflammation or oxidative stress.
Q & A
Q. Why is ethyl pyruvate preferred over pyruvate in experimental models?
Basic
this compound (EP) is favored due to its superior stability and reduced toxicity compared to pyruvate. Pyruvate undergoes rapid aldol condensation in aqueous solutions, forming parapyruvate, a mitochondrial toxin . EP, as an ester derivative, remains stable under physiological conditions and retains pyruvate’s antioxidative properties while avoiding toxic byproducts . Methodologically, EP is administered via intraperitoneal injection (e.g., 40–80 mg/kg/day in rodent models) or cell culture media (≤5 mM) to prevent cytotoxicity .
Q. What are the common mechanisms underlying this compound’s anti-inflammatory effects?
Basic
EP exerts anti-inflammatory effects primarily through:
- HMGB1 Inhibition : Suppresses release of high-mobility group box 1 (HMGB1), a late-phase cytokine in sepsis, via blockade of p38 MAPK and NF-κB pathways .
- Oxidative Stress Reduction : Scavenges reactive oxygen species (ROS) and upregulates endogenous antioxidants like glutathione .
- Cytokine Modulation : Lowers TNF-α, IL-6, and IFN-γ while modulating IL-10 in liver failure models .
Key assays include ELISA for cytokine quantification, Western blot for HMGB1/p-IκBα, and immunohistochemistry for cellular localization .
Q. How does this compound modulate the HMGB1/RAGE/NF-κB pathway in sepsis models?
Advanced
EP disrupts HMGB1 signaling by:
Inhibiting HMGB1 Release : Reduces cytosolic translocation and serum levels (e.g., 35.42 μg/L → 11.13 μg/L in ACLF rats) via p38 MAPK suppression .
Blocking RAGE Interaction : Downregulates receptor for advanced glycation end products (RAGE), preventing HMGB1-mediated NF-κB activation .
NF-κB Suppression : Stabilizes IκBα to inhibit nuclear translocation of p65 subunit, confirmed via phospho-specific antibodies and electrophoretic mobility shift assays (EMSAs) .
Experimental designs often use cecal ligation/puncture (CLP) or LPS-induced endotoxemia in rodents, with EP administered post-onset (e.g., 24 hrs post-CLP) to target late-phase inflammation .
Q. What experimental approaches are used to assess this compound’s impact on oxidative stress in vivo?
Advanced
Methods include:
- Biochemical Assays : Measure malondialdehyde (MDA, lipid peroxidation marker) and glutathione (GSH) levels in tissue homogenates .
- ROS Detection : DCFH-DA fluorescence in cell cultures or dihydroethidium (DHE) staining in tissues .
- Gene Expression : qPCR for Nrf2 and HO-1 to evaluate antioxidant pathway activation .
For example, in methotrexate-treated mice, EP reduced testicular MDA by 40% and increased GSH by 60% compared to controls .
Q. How can researchers optimize enantioselective hydrogenation of this compound for high enantiomeric excess?
Advanced
Key factors for optimizing (R)-ethyl lactate synthesis:
- Catalyst Design : Use Pt/Al₂O₃ modified with chiral ligands (e.g., 10,11-dihydrocinchonidine) to achieve >87% enantiomeric excess (ee) .
- Reaction Conditions : Maintain H₂ pressure (40 bar) and low temperature (25°C) to favor adsorption of the α-ketoester on Pt sites .
- Solvent Selection : Toluene or acetic acid enhances modifier-substrate interactions .
Kinetic studies using Langmuir-Hinshelwood models are critical to identify rate-limiting steps (e.g., H₂ dissociation vs. substrate adsorption) .
Q. What factors contribute to contradictory findings on this compound’s efficacy in endotoxemia models?
Advanced
Discrepancies arise from:
- Timing/Dosage : EP worsened survival when co-administered with LPS but improved outcomes when given post-LPS (e.g., 24 hrs later) .
- Model Specificity : Differences in sepsis induction (e.g., CLP vs. LPS injection) alter HMGB1 dynamics .
- Species Variability : Murine vs. human immune responses to EP (e.g., phase II trials showed no benefit in bypass surgery) .
To resolve contradictions, standardize dosing regimens (e.g., 40–80 mg/kg) and validate results across multiple models .
Q. What are the key considerations for synthesizing this compound with high yield?
Basic
Optimize synthesis via:
- Catalytic Oxidation : Use VPO/TiO₂ catalysts for ethyl lactate → EP conversion (yield: 80.96% at 65°C) .
- Esterification : React pyruvic acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux .
- Purification : Distill under reduced pressure (144°C boiling point) to remove parapyruvate byproducts .
Q. How does this compound inhibit pyruvate kinase in Trypanosoma brucei?
Advanced
EP competitively inhibits T. brucei pyruvate kinase (Ki = 3.0 mM), depleting ATP and causing irreversible cell death within 3 hrs . Assays include:
- Enzyme Kinetics : Measure ATP/ADP ratios via luciferase assays .
- Metabolic Profiling : ¹H NMR to track glycolytic flux alterations .
Notably, ethyl lactate (reduced form) lacks efficacy, emphasizing the need for keto-group integrity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Basic
- Ventilation : Use fume hoods to avoid inhalation (flash point: 45°C) .
- PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure .
- Waste Disposal : Collect in sealed containers and dispose within 90 days via certified facilities .
Training on spill response (e.g., neutralization with NaHCO₃) is mandatory .
Q. What methodologies evaluate this compound’s hepatoprotective effects in acute-on-chronic liver failure (ACLF)?
Advanced
- Histopathology : H&E staining to assess necrosis and neutrophil infiltration .
- Serum Markers : ALT, AST, and HMGB1 quantification via ELISA (e.g., 8,415 IU/L → 3,512 IU/L in EP-treated ACLF rats) .
- Survival Analysis : Kaplan-Meier curves post-EP administration (median survival: 60 hrs → 162 hrs) .
Dosing at 40 mg/kg at 3–24 hrs post-ACLF induction optimizes therapeutic windows .
Properties
IUPAC Name |
ethyl 2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCUYVCPSWGCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060674 | |
Record name | Propanoic acid, 2-oxo-, ethyl ester | |
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Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid with a sweet, floral-fruity, warm odour | |
Record name | Ethyl pyruvate | |
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Record name | Ethyl pyruvate | |
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Record name | Ethyl pyruvate | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/ | |
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Boiling Point |
144.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl pyruvate | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Ethyl pyruvate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/ | |
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Density |
1.044-1.065 | |
Record name | Ethyl pyruvate | |
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Mechanism of Action |
CTI-01 inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which promote the body's inflammatory response. The over-expression of these cytokines has been linked to diseases that occur in critical care settings, such as severe organ damage following cardiopulmonary bypass (CPB) and post-operative ileus following abdominal surgery. | |
Record name | Ethyl pyruvate | |
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CAS No. |
617-35-6 | |
Record name | Ethyl pyruvate | |
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Record name | Ethyl pyruvate | |
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Record name | Ethyl pyruvate | |
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Record name | ETHYL PYRUVATE | |
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Record name | Propanoic acid, 2-oxo-, ethyl ester | |
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Record name | Propanoic acid, 2-oxo-, ethyl ester | |
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Record name | Ethyl pyruvate | |
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Record name | ETHYL PYRUVATE | |
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Record name | Ethyl pyruvate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-50 °C | |
Record name | Ethyl pyruvate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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